molecular formula C10H13N3O B14746653 Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- CAS No. 831-84-5

Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)-

Cat. No.: B14746653
CAS No.: 831-84-5
M. Wt: 191.23 g/mol
InChI Key: BQHVZAZCRLSVKK-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- is a chemical compound with the molecular formula C10H13N3O. It is known for its unique structure, which includes a hydrazinecarboxamide group attached to a phenylethylidene moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- typically involves the reaction of hydrazinecarboxamide with 1-methyl-2-phenylethylidene. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylethanone semicarbazone
  • 2-(1-Phenylethylidene)-1-hydrazinecarboxamide
  • 2-(1-Phenylethylidene)hydrazine-1-carboxamide

Uniqueness

Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- stands out due to its unique combination of a hydrazinecarboxamide group with a phenylethylidene moiety. This structure imparts distinctive chemical properties that make it valuable for various applications in research and industry .

Properties

CAS No.

831-84-5

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

(1-phenylpropan-2-ylideneamino)urea

InChI

InChI=1S/C10H13N3O/c1-8(12-13-10(11)14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,11,13,14)

InChI Key

BQHVZAZCRLSVKK-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)CC1=CC=CC=C1

Origin of Product

United States

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